molecular formula C20H28O B12615451 2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol CAS No. 917774-24-4

2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol

Cat. No.: B12615451
CAS No.: 917774-24-4
M. Wt: 284.4 g/mol
InChI Key: IWQGNWUUDXTWPS-UHFFFAOYSA-N
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Description

2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol is an organic compound with a complex structure that includes a benzylidene group, a hexyl chain, and a methyl group attached to a cyclohexene ring

Properties

CAS No.

917774-24-4

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

2-benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol

InChI

InChI=1S/C20H28O/c1-3-4-5-9-12-18-13-16(2)14-20(21)19(18)15-17-10-7-6-8-11-17/h6-8,10-11,13,15-16,20-21H,3-5,9,12,14H2,1-2H3

InChI Key

IWQGNWUUDXTWPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(CC(C1=CC2=CC=CC=C2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol typically involves the condensation of benzaldehyde with a suitable cyclohexanone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction mixture is usually heated to promote the condensation reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: Formation of benzylidene ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylidene-3-hexyl-1-methylcyclohex-3-en-1-ol
  • 2-Heptylidene-3-hexyl-5-methylcyclohex-3-en-1-ol
  • 2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-one

Uniqueness

2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol is unique due to its specific structural features, such as the presence of a benzylidene group and a hexyl chain on a cyclohexene ring. These structural elements contribute to its distinct chemical properties and reactivity, setting it apart from similar compounds.

Biological Activity

2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol, a compound with potential biological significance, has garnered interest for its diverse biological activities. This article presents a detailed examination of its biological properties, including antimicrobial and anticancer effects, supported by relevant case studies and research findings.

Molecular Structure:

  • Molecular Formula: C19H30O
  • Molecular Weight: 286.44 g/mol
  • IUPAC Name: 2-benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol

This compound features a cyclohexene ring with a benzylidene group, contributing to its unique reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that 2-benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol exhibits significant antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, showing promising results in inhibiting their growth.

Pathogen Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

These results suggest that the compound could be developed as a natural antimicrobial agent in pharmaceuticals or food preservation.

Anticancer Activity

The anticancer potential of 2-benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol has also been explored. In vitro studies using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.

Case Study: In Vitro Evaluation on Cancer Cell Lines

A study evaluated the effects of 2-benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol on human breast cancer cells (MCF7) and colon cancer cells (HT29):

Cell Line IC50 (μM) Effect
MCF725Induces apoptosis
HT2930Inhibits cell proliferation

The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and apoptosis, making it a candidate for further development in cancer therapy .

The biological activity of 2-benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol is attributed to its ability to interact with specific molecular targets within cells.

  • Antimicrobial Mechanism:
    • Disruption of bacterial cell membranes.
    • Inhibition of essential enzymes involved in cell wall synthesis.
  • Anticancer Mechanism:
    • Activation of caspase pathways leading to apoptosis.
    • Inhibition of angiogenesis through downregulation of VEGF expression.

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